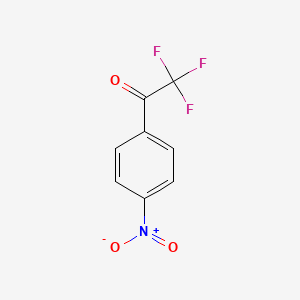

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

Description

BenchChem offers high-quality 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCSOOFBCSHTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453884 | |

| Record name | 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58808-61-0 | |

| Record name | 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone CAS number

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone, a key fluorinated building block in organic synthesis. The document details its chemical identity, physicochemical properties, plausible synthetic methodologies, and critical safety and handling protocols. With its unique electronic properties conferred by the trifluoromethyl and nitro functional groups, this compound serves as a valuable intermediate in the development of novel pharmaceutical agents and advanced materials. This guide is intended to equip researchers, chemists, and drug development professionals with the essential technical knowledge to effectively and safely utilize this versatile reagent in their work.

Compound Identification and Core Properties

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone is an aromatic ketone distinguished by a trifluoromethyl group and a nitro group positioned at the para position of the phenyl ring. These electron-withdrawing groups significantly influence the reactivity of the carbonyl group and the aromatic system, making it a subject of interest in synthetic chemistry.

| Identifier | Value | Source |

| CAS Number | 58808-61-0 | [1][2] |

| IUPAC Name | 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone | [2] |

| Molecular Formula | C₈H₄F₃NO₃ | [1][2] |

| Molecular Weight | 219.12 g/mol | [1][2] |

| SMILES | O=C(C(F)(F)F)C1=CC=C(=O)C=C1 | [1] |

| InChIKey | WUCSOOFBCSHTCS-UHFFFAOYSA-N | [2] |

Physicochemical Data

The physical and chemical properties of a compound are foundational to its application in experimental work. The data below has been computationally predicted and provides a basis for handling, reaction setup, and purification.

| Property | Value | Notes |

| Purity | ≥98% | As typically supplied by commercial vendors.[1] |

| TPSA (Topological Polar Surface Area) | 60.21 Ų | A key metric in predicting drug transport properties.[1] |

| XLogP3 | 2.6 | An indicator of lipophilicity.[2] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

| Storage Temperature | 4°C | Recommended for long-term stability.[1] |

Synthesis and Mechanistic Considerations

While multiple synthetic routes may exist, a common and logical approach to synthesizing 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone is through the Friedel-Crafts acylation of nitrobenzene. This electrophilic aromatic substitution reaction utilizes a strong Lewis acid to activate an acylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride.

Plausible Synthetic Workflow: Friedel-Crafts Acylation

The diagram below illustrates the logical flow from starting materials to the final product, including the key reaction and subsequent purification steps.

Caption: Synthetic workflow for 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard Friedel-Crafts acylation procedures. Causality: The use of nitrobenzene as the starting material directly incorporates the required nitro group. Trifluoroacetic anhydride is a potent acylating agent. The Lewis acid, AlCl₃, is crucial for generating the highly electrophilic trifluoroacetyl cation, which then attacks the electron-rich (albeit deactivated by the nitro group) aromatic ring. The para-position is favored due to steric hindrance at the ortho-positions.

-

Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add nitrobenzene (1.0 eq).

-

Catalyst Addition : Cool the flask to 0°C in an ice bath. Cautiously add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, ensuring the temperature does not exceed 10°C.

-

Acylating Agent Addition : Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirring suspension over 30 minutes.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup : Cool the reaction mixture back to 0°C and carefully quench by slowly pouring it over crushed ice containing concentrated HCl.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the final compound.

Applications in Drug Discovery and Chemical Synthesis

The presence of the trifluoromethyl group is highly desirable in medicinal chemistry as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The nitro group, while sometimes associated with toxicity, is a versatile synthetic handle that can be readily reduced to an amine. This amine can then be further functionalized, making 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone a valuable starting material.

Role as a Pharmaceutical Intermediate

The compound is a building block for more complex molecules. A primary application involves the reduction of the nitro group to an aniline derivative, which opens up a vast array of subsequent chemical transformations.

Caption: Synthetic utility via nitro group reduction.

This intermediate can be used in the synthesis of various classes of compounds, including enzyme inhibitors and receptor modulators, where the trifluoroacetylphenyl moiety is a key pharmacophore. The electrophilic nature of the carbonyl carbon also allows for nucleophilic additions to build molecular complexity.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Classification

The compound is classified with multiple hazards based on notifications to the European Chemicals Agency (ECHA).[2]

-

H302 : Harmful if swallowed[2]

-

H315 : Causes skin irritation[2]

-

H319 : Causes serious eye irritation[2]

-

H335 : May cause respiratory irritation[2]

Self-Validating Safety Protocol

Every experiment should be treated as a self-validating system where safety is continuously assessed.

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles and a face shield.[4][5]

-

Skin Protection : Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).[4] Avoid all contact with skin.[3]

-

Respiratory Protection : If there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator should be used.

-

-

Handling and Storage :

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.

-

-

Emergency Procedures :

-

Skin Contact : Immediately wash off with plenty of water for at least 15 minutes and seek medical attention.[4]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4]

-

Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.

-

References

-

PubChem. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. [Link]

-

PubChem. 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one. [Link]

Sources

A Comprehensive Technical Guide to the Physical and Spectroscopic Properties of 4'-Nitro-2,2,2-trifluoroacetophenone

Executive Summary

4'-Nitro-2,2,2-trifluoroacetophenone (CAS No. 58808-61-0) is a key fluorinated building block in modern medicinal and materials chemistry. Its unique electronic properties, stemming from the powerfully electron-withdrawing trifluoromethyl and nitro groups on a rigid phenyl ketone scaffold, make it a valuable intermediate for synthesizing novel pharmaceutical agents and functional materials. A thorough understanding of its physical and spectroscopic properties is paramount for its effective use in research and development, enabling precise reaction control, accurate characterization of derivatives, and assurance of material purity.

This guide provides a comprehensive overview of the essential physical properties of 4'-Nitro-2,2,2-trifluoroacetophenone. In the absence of extensive published experimental data for this specific molecule, this document leverages established analytical principles and data from structurally analogous compounds to predict its physicochemical and spectroscopic characteristics. Crucially, it provides detailed, field-proven experimental protocols for the definitive determination of these properties, empowering researchers to perform robust, in-house validation. The methodologies described herein are designed as self-validating systems, ensuring the highest degree of scientific integrity and reproducibility.

Chemical Identity and Structural Influence

The molecular structure of 4'-Nitro-2,2,2-trifluoroacetophenone dictates its chemical behavior and physical properties. The presence of a trifluoromethyl (-CF₃) group, a nitro (-NO₂) group, and a carbonyl (C=O) moiety, all attached to a benzene ring, creates a highly electron-deficient aromatic system. This electronic structure influences everything from its melting point and solubility to its unique spectroscopic signature.

| Identifier | Value | Source |

| IUPAC Name | 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone | - |

| CAS Number | 58808-61-0 | [1] |

| Molecular Formula | C₈H₄F₃NO₃ | - |

| Molecular Weight | 219.12 g/mol | - |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C(F)(F)F)[O-] | - |

| InChI Key | WUCSOOFBCSHTCS-UHFFFAOYSA-N | - |

Physicochemical Properties: Predictions and Experimental Verification

Precise physicochemical data is critical for process development, formulation, and quality control. While specific experimental values for 4'-Nitro-2,2,2-trifluoroacetophenone are not widely reported, its properties can be reliably predicted and, more importantly, determined using standard analytical techniques.

| Property | Predicted / Expected Value | Significance & Rationale |

| Physical Form | Crystalline Solid | The planar, rigid structure and strong intermolecular dipole-dipole interactions favor a solid lattice. Analogues like 4'-nitroacetophenone are crystalline.[2] |

| Appearance | White to pale yellow crystals | The nitrophenyl moiety often imparts a yellowish color. The 3'-nitro isomer is described as a white to light yellow powder or crystal.[3] |

| Melting Point | Not reported. Expected > 60 °C. | A relatively high melting point is anticipated due to molecular symmetry and strong polar interactions. For comparison, the 3'-nitro isomer melts at 54-58 °C[3] and 4'-nitroacetophenone melts at 75-78 °C.[2] Definitive determination is essential for purity assessment. |

| Boiling Point | Not reported. | High boiling point expected. Will likely require vacuum distillation to avoid decomposition. The non-nitrated analogue, 2,2,2-trifluoroacetophenone, boils at 165-166 °C at atmospheric pressure.[4] |

| Solubility | Soluble in polar aprotic solvents (Acetone, THF, Ethyl Acetate, Acetonitrile); sparingly soluble in nonpolar solvents (Hexane); limited solubility in water. | The polar nitro and ketone groups suggest solubility in polar organic solvents. The fluorinated group may enhance solubility in some organic media. The 3'-nitro isomer is reported as soluble in methanol.[3] |

Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus as it provides a quantitative measure of the energy absorbed during phase transition (enthalpy of fusion) and offers a highly reproducible measure of the melting temperature (T_onset). The shape of the melting endotherm provides a sensitive indication of sample purity; impurities typically cause a broadening of the peak and a depression of the onset temperature.[5][6][7]

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a standard aluminum DSC pan.

-

Crucible Sealing: Hermetically seal the pan to prevent any loss of material through sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature approximately 20-30 °C above the expected melting point at a rate of 10 °C/min. A slower ramp rate (e.g., 2 °C/min) can be used for higher resolution analysis of purity.[5]

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

-

-

Data Analysis: Determine the extrapolated onset temperature (T_onset) by taking the intersection of the pre-transition baseline with the tangent of the melting endotherm's leading edge. The peak temperature and the area under the curve (enthalpy) should also be recorded.[5]

Spectroscopic Signature: A Predictive Analysis

Spectroscopic analysis provides an unambiguous fingerprint for molecular structure confirmation. Based on the known effects of its constituent functional groups, a detailed prediction of the NMR, IR, and MS spectra can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic region is expected to show a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring with two different strongly-influencing substituents.

-

δ ~8.2-8.4 ppm (doublet, 2H): These protons are ortho to the electron-withdrawing nitro group and will be the most deshielded.

-

δ ~8.0-8.2 ppm (doublet, 2H): These protons are ortho to the trifluoroacetyl group. The coupling constant between these adjacent protons (³J_HH) is expected to be in the range of 8-9 Hz. For comparison, the aromatic protons of 4-nitroacetophenone appear as two doublets at approximately 8.3 ppm and 8.0 ppm.[8]

¹³C NMR:

-

δ ~190 ppm (quartet, J_CF ~35 Hz): The carbonyl carbon, split into a quartet by coupling to the three fluorine atoms.

-

δ ~150 ppm: The aromatic carbon bearing the nitro group (C4).

-

δ ~135-140 ppm: The aromatic carbon bearing the trifluoroacetyl group (C1).

-

δ ~130 ppm: The aromatic carbons ortho to the trifluoroacetyl group (C2, C6).

-

δ ~124 ppm: The aromatic carbons ortho to the nitro group (C3, C5).

-

δ ~117 ppm (quartet, J_CF ~290 Hz): The trifluoromethyl carbon, exhibiting a large one-bond coupling to fluorine and appearing as a distinct quartet. These predicted shifts are based on established substituent effects in benzene rings.[9]

¹⁹F NMR: The spectrum is expected to show a single, sharp signal.

-

δ ~ -70 to -80 ppm: A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is reported relative to CFCl₃ (δ = 0 ppm). The exact shift is sensitive to the solvent and electronic environment, but benzotrifluorides typically resonate in this upfield region.[10][11] The high sensitivity and large chemical shift window of ¹⁹F NMR make it an excellent tool for monitoring reactions involving this moiety.[12][13]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl and nitro groups.

-

~1720-1740 cm⁻¹ (strong): C=O stretch. The frequency is elevated compared to a typical aryl ketone (~1690 cm⁻¹) due to the strong electron-withdrawing effect of the adjacent -CF₃ group.

-

~1520-1540 cm⁻¹ (very strong): Asymmetric N-O stretch of the aromatic nitro group.[14]

-

~1340-1360 cm⁻¹ (strong): Symmetric N-O stretch of the aromatic nitro group.[14]

-

~1600 cm⁻¹ (medium): Aromatic C=C stretching vibrations.

-

~1100-1300 cm⁻¹ (strong, complex): C-F stretching vibrations of the -CF₃ group.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to yield a clear molecular ion and characteristic fragmentation patterns.

-

m/z = 219: Molecular ion [M]⁺.

-

m/z = 150: Loss of the trifluoromethyl radical ([M - CF₃]⁺). This alpha-cleavage is a highly favorable fragmentation pathway for trifluoromethyl ketones and is expected to be a major peak, possibly the base peak.

-

m/z = 122: Subsequent loss of carbon monoxide from the m/z 150 fragment ([M - CF₃ - CO]⁺).

-

m/z = 173: Loss of the nitro group ([M - NO₂]⁺).

Identity and Purity Confirmation by GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for confirming the identity and assessing the purity of volatile and semi-volatile organic compounds. The gas chromatograph separates the analyte from any impurities based on boiling point and polarity, while the mass spectrometer provides a unique fragmentation pattern (a "molecular fingerprint") for identification.[15]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent, such as ethyl acetate or dichloromethane.

-

GC Parameters:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A standard nonpolar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15-20 °C/min to 280 °C and hold for 5 minutes. This program should be optimized to ensure good separation from any potential impurities or starting materials.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Confirm the retention time of the main peak.

-

Analyze the mass spectrum of the main peak and compare it to the predicted fragmentation pattern (Molecular ion at m/z 219, fragments at m/z 150, 122, etc.).

-

Integrate all peaks in the chromatogram to determine the purity of the sample (Area %).

-

Safety and Handling

Based on data for analogous compounds and general GHS classifications for this chemical class, 4'-Nitro-2,2,2-trifluoroacetophenone should be handled with appropriate care.

-

Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

-

Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

4'-Nitro-2,2,2-trifluoroacetophenone is a compound of significant synthetic utility. While comprehensive physical property data is not yet prevalent in the literature, this guide establishes a robust framework for its characterization. Through predictive analysis based on well-understood chemical principles and the application of definitive analytical protocols such as DSC and GC-MS, researchers can confidently determine the critical physical properties of this compound. The provided methodologies ensure data integrity and furnish the necessary foundation for its successful application in drug discovery and materials science.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 11, 2026, from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved January 11, 2026, from [Link]

-

Rocchetti, G., et al. (2022). Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling. Plant Direct, 6(11), e453. [Link]

-

United States Pharmacopeia. (n.d.). Thermal Analysis. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Acetophenone, 4'-nitro- Mass Spectrum. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

SpectraBase. (n.d.). 4'-(p-Nitrophenoxy)acetophenone. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Acetophenone, 4'-nitro- IR Spectrum. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

Gnaiger, E., & Sarge, S. M. (2025). DSC Studies on Organic Melting Temperature Standards. ResearchGate. [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved January 11, 2026, from [Link]

-

Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved January 11, 2026, from [Link]

-

Al-Azzawy, A. K., et al. (2025). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. ResearchGate. [Link]

-

Tirotta, I., et al. (2016). New Frontiers and Developing Applications in 19F NMR. Nuclear magnetic resonance (Cambridge, England), 45, 73–94. [Link]

-

Mettler Toledo. (1999). DSC purity determination. Retrieved January 11, 2026, from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved January 11, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved January 11, 2026, from [Link]

-

Gemo, A., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 22(1), 110-116. [Link]

-

Davis, E. P., et al. (2023). Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. Toxics, 11(10), 820. [Link]

-

SpectraBase. (n.d.). 4'-Methoxy-2,2,2-trifluoroacetophenone. Retrieved January 11, 2026, from [Link]

-

Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current protocols in molecular biology, 114, 30.4.1–30.4.32. [Link]

-

Leung, E. W., et al. (2015). Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules (Basel, Switzerland), 20(8), 13921–13936. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4 -Nitroacetophenone 98 100-19-6 [sigmaaldrich.com]

- 3. 3'-NITRO-2,2,2-TRIFLUOROACETOPHENONE CAS#: 657-15-8 [chemicalbook.com]

- 4. 2,2,2-三氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. drugfuture.com [drugfuture.com]

- 6. youtube.com [youtube.com]

- 7. mt.com [mt.com]

- 8. 4-Nitroacetophenone(100-19-6) 1H NMR [m.chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. biophysics.org [biophysics.org]

- 11. colorado.edu [colorado.edu]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone, a valuable fluorinated intermediate in the fields of medicinal chemistry and materials science. The document elucidates the prevailing synthetic methodology, the Friedel-Crafts acylation of nitrobenzene, detailing the mechanistic underpinnings and addressing the inherent challenges posed by a strongly deactivated aromatic substrate. A robust, step-by-step experimental protocol is presented, emphasizing safety, procedural integrity, and methods for purification and characterization. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile chemical building block.

Introduction and Significance

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone, a trifluoromethyl aryl ketone, is a key synthetic intermediate whose value is derived from the unique properties imparted by its constituent functional groups. The trifluoromethyl (-CF3) group is a crucial pharmacophore in modern drug design, known for enhancing metabolic stability, increasing lipophilicity, and improving bioavailability.[1] The nitro group (-NO2), a powerful electron-withdrawing group, not only dictates the regiochemistry of the synthesis but also serves as a versatile synthetic handle for further chemical transformations, most notably its reduction to an aniline derivative.

The convergence of these functionalities makes 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone a precursor to a wide range of more complex molecules, including potential enzyme inhibitors, agrochemicals, and specialized polymers.[1][2] This guide focuses on its most direct and logical synthetic route: the electrophilic aromatic substitution via Friedel-Crafts acylation.

Synthetic Strategy: The Friedel-Crafts Acylation

The most direct approach for synthesizing 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone is the Friedel-Crafts acylation of nitrobenzene with a suitable trifluoroacetylating agent.[3] This class of reaction, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis for attaching substituents to aromatic rings.[4]

The Challenge of a Deactivated Substrate

A significant hurdle in this synthesis is the nature of the starting material, nitrobenzene. The nitro group is a potent deactivating group for electrophilic aromatic substitution reactions.[3] This deactivation arises from two primary effects:

-

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the aromatic ring through the sigma bond framework.

-

Resonance Effect: The nitro group withdraws electron density via resonance, creating positive charges within the ring and destabilizing the positively charged intermediate (the arenium ion) formed during the reaction.

Consequently, Friedel-Crafts reactions with nitrobenzene are notoriously difficult and require forcing conditions and highly reactive reagents.[3]

Choice of Reagents: Overcoming Deactivation

Acylating Agent: Trifluoroacetic Anhydride ((CF₃CO)₂O) To overcome the deactivated ring, a highly electrophilic acylating agent is necessary. Trifluoroacetic anhydride is the ideal choice. The strong electron-withdrawing effect of the three fluorine atoms makes the carbonyl carbons exceptionally electrophilic, facilitating the formation of the reactive trifluoroacylium ion.

Catalyst: Aluminum Chloride (AlCl₃) A strong Lewis acid catalyst is required to generate the electrophile.[5] Aluminum chloride (AlCl₃) is a common and effective choice. It coordinates with the anhydride, facilitating the departure of a trifluoroacetate leaving group and generating the highly reactive trifluoroacylium ion (CF₃CO⁺).

Unlike some catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid.[4][6] This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the AlCl₃ catalyst. This complex deactivates the catalyst, preventing it from participating in further reactions. The complex is later hydrolyzed during the aqueous workup to release the final product.[4]

Reaction Mechanism

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism, which can be broken down into four key steps.[5]

-

Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) reacts with trifluoroacetic anhydride to form a highly polarized complex. This complex cleaves to generate the resonance-stabilized trifluoroacylium ion (CF₃CO⁺), the active electrophile.

-

Electrophilic Attack: The π-electron system of the nitrobenzene ring attacks the electrophilic acylium ion. This step is typically the rate-determining step, especially with a deactivated ring. A positively charged intermediate, known as an arenium ion or sigma complex, is formed, and the aromaticity of the ring is temporarily lost.

-

Deprotonation and Aromaticity Restoration: A weak base, typically AlCl₃(OCOCF₃)⁻, removes a proton from the carbon atom bearing the new acyl group. This restores the aromatic π-system.

-

Product-Catalyst Complexation: The ketone product forms a stable complex with the AlCl₃ catalyst. An aqueous workup is required to hydrolyze this complex and liberate the final product.

Diagram: Friedel-Crafts Acylation Mechanism

Caption: Mechanism of the Friedel-Crafts acylation of nitrobenzene.

Experimental Protocol

This protocol is designed as a self-validating system. Researchers should perform a small-scale trial run before proceeding to a larger scale.

Reagent and Product Data

| Compound | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Hazards |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 210.9 | 1.20 | Toxic, Carcinogen Suspect, Environmental Hazard |

| Trifluoroacetic Anhydride | C₄F₆O₃ | 210.03 | 39.5 | 1.49 | Corrosive, Reacts Violently with Water, Lachrymator[7][8][9] |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 180 (subl.) | 2.48 | Corrosive, Reacts Violently with Water |

| Product | C₈H₄F₃NO₃ | 219.12 | N/A | N/A | Harmful if swallowed, Skin/Eye Irritant[10] |

Safety and Handling

This procedure must be conducted in a certified chemical fume hood. All glassware must be thoroughly dried to prevent violent reactions with the moisture-sensitive reagents.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[7][8]

-

Trifluoroacetic Anhydride (TFAA): Extremely corrosive and a lachrymator.[9] It reacts violently with water and alcohols.[7] Handle only in a fume hood. Keep away from moisture.[8]

-

Nitrobenzene: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. Use appropriate containment.

-

Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ reacts violently with water, releasing HCl gas. It is corrosive. Weigh and handle quickly in a dry environment (e.g., glovebox or under a nitrogen blanket).

-

Quenching: The reaction workup is highly exothermic. The reaction mixture must be added slowly to crushed ice to manage the heat generated.

Step-by-Step Methodology

1. Reaction Setup: a. Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet. b. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.

2. Reagent Charging: a. To the reaction flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) followed by nitrobenzene (10.0 mL, 0.098 mol). b. Begin stirring the resulting slurry. The mixture may warm slightly.

3. Addition of Acylating Agent: a. Charge the dropping funnel with trifluoroacetic anhydride (16.0 mL, 0.113 mol). b. Cool the reaction flask in an ice-water bath to 0-5 °C. c. Add the trifluoroacetic anhydride dropwise to the stirred slurry over a period of 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

4. Reaction Progression: a. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. b. Heat the reaction mixture to 60-65 °C using an oil bath and maintain this temperature for 4-6 hours. c. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) or GC-MS.

5. Workup and Extraction: a. Cool the reaction mixture to room temperature, then chill it in an ice bath. b. Prepare a 1 L beaker containing 300 g of crushed ice and 50 mL of concentrated hydrochloric acid. c. CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring. d. Once the quench is complete and the product-catalyst complex has been hydrolyzed, transfer the mixture to a separatory funnel. e. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 75 mL).[11] f. Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL - CAUTION: CO₂ evolution ), and finally with brine (1 x 50 mL).[11] g. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

6. Purification: a. The crude product, likely a yellow-orange oil or solid, should be purified. b. Column Chromatography: Purify the crude material on a silica gel column, eluting with a gradient of hexanes and ethyl acetate. c. Recrystallization: Alternatively, if the crude product is a solid, it may be recrystallized from a suitable solvent system such as ethanol/water or hexanes.

7. Characterization: a. Confirm the identity and purity of the final product using standard analytical techniques: ¹H NMR, ¹⁹F NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of the target compound.

Conclusion

The synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone via Friedel-Crafts acylation is a challenging yet feasible process that provides access to a highly valuable synthetic intermediate. Success hinges on a deep understanding of the reaction mechanism, careful selection of potent reagents to overcome the deactivated nature of the nitrobenzene ring, and strict adherence to anhydrous conditions and safety protocols. The detailed methodology provided in this guide offers a reliable framework for researchers to produce this compound, paving the way for further exploration in drug discovery and advanced materials development.

References

-

Synquest Labs. Trifluoroacetic anhydride Safety Data Sheet. Link

-

Wikipedia. Friedel–Crafts reaction. Link

-

Thermo Fisher Scientific. Trifluoroacetic anhydride SAFETY DATA SHEET. Link

-

Santa Cruz Biotechnology. Trifluoroacetic anhydride Safety Data Sheet. Link

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Link

-

MySkinRecipes. 2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one. Link

-

Loba Chemie. TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS. Link

-

Carl ROTH. Safety Data Sheet: Trifluoroacetic anhydride. Link

-

Sigma-Aldrich. Friedel–Crafts Acylation. Link

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Link

-

Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Link

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Link

-

PubChem. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. Link

-

ChemScene. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. Link

-

ChemBK. 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. Link

-

Benchchem. Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. Link

Sources

- 1. 2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. synquestlabs.com [synquestlabs.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. lobachemie.com [lobachemie.com]

- 10. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Strategic Synthesis of Trifluoroacetophenone via Friedel-Crafts Acylation: A Guide for a Core Moiety in Drug Discovery

An In-Depth Technical Guide:

Abstract

The trifluoroacetyl group is a cornerstone functional moiety in modern medicinal chemistry and materials science, imparting unique properties such as metabolic stability, increased lipophilicity, and altered electronic characteristics. Among the compounds bearing this group, trifluoroacetophenone serves as a critical building block for a wide array of pharmaceuticals and advanced polymers. The Friedel-Crafts acylation remains a premier and powerful method for its synthesis, enabling the direct introduction of the trifluoroacetyl group onto an aromatic ring.[1] This guide provides an in-depth analysis of the Friedel-Crafts trifluoroacetylation, navigating from core mechanistic principles to practical, field-tested experimental protocols. We will dissect the critical parameters of reagent and catalyst selection, address common operational challenges, and offer troubleshooting insights to empower researchers, scientists, and drug development professionals in leveraging this pivotal reaction.

The Strategic Importance of the Trifluoroacetyl Moiety

The incorporation of fluorine into organic molecules has become a dominant strategy in drug design. The trifluoromethyl group (-CF₃), in particular, can dramatically enhance a drug candidate's profile. When present as a trifluoroacetyl group (-COCF₃), it acts as a highly electrophilic ketone and a bioisostere for other functional groups. Its presence positively impacts the structure-activity relationships of biologically active compounds, making trifluoroacetophenone a highly sought-after synthetic intermediate.[2]

Core Reaction Mechanism: An Electrophilic Aromatic Substitution

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The trifluoroacetylation of an aromatic ring, such as benzene, proceeds through a well-defined multi-step mechanism that requires a potent electrophile and a Lewis acid catalyst.[1][3]

Step 1: Generation of the Trifluoroacylium Ion The reaction is initiated by the activation of the acylating agent, typically trifluoroacetic anhydride (TFAA), by a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen (or the anhydride's ether oxygen), weakening the C-O bond and facilitating the formation of the highly electrophilic trifluoroacylium ion (CF₃CO⁺), which is stabilized by resonance.[1]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the aromatic ring attacks the trifluoroacylium ion. This step disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically the AlCl₃-complexed counter-ion (e.g., [AlCl₃(OC(O)CF₃)]⁻), abstracts a proton from the carbon bearing the new trifluoroacetyl group. This restores the aromaticity of the ring, yielding the trifluoroacetophenone product.[1]

Step 4: Product-Catalyst Complexation The ketone product, being a moderate Lewis base, readily forms a stable complex with the strong Lewis acid catalyst.[3] This complexation is often irreversible under the reaction conditions, effectively sequestering the catalyst. Consequently, a stoichiometric amount, or even a slight excess, of the Lewis acid is typically required for the reaction to proceed to completion.[3][4] This complex is subsequently hydrolyzed during aqueous workup to liberate the final product.

A Strategic Guide to Reagent and Catalyst Selection

The success of the synthesis hinges on the judicious choice of the acylating agent, catalyst, and solvent.

Acylating Agents

-

Trifluoroacetic Anhydride (TFAA): This is the most common and highly reactive agent for introducing the trifluoroacetyl group.[5] It is a liquid, which makes it easier to handle than its gaseous counterpart, trifluoroacetyl chloride.[6] Its high reactivity stems from the potent electron-withdrawing effect of the two trifluoromethyl groups.

-

Trifluoroacetyl Chloride: While also effective, its gaseous state makes it less convenient for laboratory-scale synthesis.[6] It is generally more reactive than non-fluorinated acyl chlorides.[7]

-

Trifluoroacetic Acid (TFA): Can be used directly as the acylating agent under certain conditions, often requiring a co-catalyst or activation, for instance with polyphosphoric acid or under microwave irradiation.[8][9][10] This approach can be "greener" by avoiding the generation of halide waste.

Catalysts

The choice of catalyst dictates the reaction's feasibility, rate, and sometimes even selectivity. A stoichiometric quantity is generally necessary due to the formation of a stable complex between the product ketone and the Lewis acid.[4]

| Catalyst Type | Examples | Stoichiometry | Typical Solvents | Advantages | Disadvantages |

| Strong Lewis Acids | AlCl₃, FeCl₃ | Stoichiometric (≥1 eq.) | Dichloromethane, 1,2-Dichloroethane, Nitrobenzene | High reactivity, cost-effective. | Highly moisture-sensitive, corrosive, generates significant acidic waste during workup.[11] |

| Milder Lewis Acids | ZnCl₂, SnCl₄ | Stoichiometric | Halogenated solvents | Can offer better selectivity for sensitive substrates. | Lower reactivity, may require higher temperatures. |

| Metal Triflates | Sc(OTf)₃, Yb(OTf)₃ | Catalytic to Stoichiometric | Various, including polar solvents | Water-tolerant, often recyclable, considered "green" catalysts.[12] | Higher cost, may require specific conditions to achieve high yields. |

| Solid Acids | Zeolites, Montmorillonite clay | Catalytic | Solvent-free or non-polar solvents | Recyclable, easy to separate from the reaction mixture, environmentally benign. | Can suffer from deactivation, may require high temperatures. |

| Brønsted/Superacids | Triflic acid (TfOH), Trifluoroacetic acid (TFA) | Catalytic to Solvent | Halogenated solvents | Can directly activate carboxylic acids or anhydrides, avoiding halide reagents.[9][10] | Highly corrosive, can lead to side reactions if not controlled. |

Field-Validated Experimental Protocol: Synthesis of 2,2,2-Trifluoroacetophenone

This protocol describes a standard laboratory procedure for the acylation of benzene using trifluoroacetic anhydride and aluminum chloride.

Safety Precautions: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Trifluoroacetic anhydride is corrosive and moisture-sensitive. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Molar Equiv. |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7.33 g | 1.1 |

| Benzene | C₆H₆ | 78.11 | 3.9 g (4.4 mL) | 1.0 |

| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | 210.03 | 10.5 g (7.0 mL) | 1.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | - |

| 6M Hydrochloric Acid | HCl | - | ~50 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | - | ~30 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~5 g | - |

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., a funnel inverted over a beaker of NaOH solution) to neutralize the evolved HCl gas.[13] Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (7.33 g, 0.055 mol) followed by 25 mL of anhydrous dichloromethane. Begin stirring to form a suspension.

-

Cooling: Immerse the flask in an ice/water bath and cool the suspension to 0-5 °C.

-

Substrate Addition: Add benzene (4.4 mL, 0.050 mol) to the dropping funnel and add it dropwise to the cold, stirring AlCl₃ suspension over 15 minutes.

-

Acylating Agent Addition: After the benzene addition is complete, add trifluoroacetic anhydride (7.0 mL, 0.050 mol) to the dropping funnel. Add the TFAA dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, so a slow addition rate is crucial.[14]

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 1-2 hours. Monitor the reaction's progress by TLC or GC analysis.

-

Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 25 mL of 6M HCl.[14] This step is highly exothermic and will generate significant HCl fumes. Perform this in the fume hood with vigorous stirring until the dark complex decomposes and two layers form.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 15 mL portions of DCM.

-

Washing: Combine all organic layers. Wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product is a pale yellow oil. Purify by fractional distillation under reduced pressure to yield 2,2,2-trifluoroacetophenone as a colorless liquid.

Troubleshooting and Field Insights

-

Challenge: Low Yield.

-

Cause: Moisture contamination is the most common culprit, deactivating the AlCl₃ catalyst.

-

Solution: Ensure all glassware is rigorously dried, use anhydrous grade solvents and reagents, and maintain a positive pressure of inert gas throughout the setup and additions.

-

-

Challenge: Dark, Tar-like Byproducts.

-

Cause: Reaction temperature was too high, leading to side reactions or decomposition. This can happen if the acylating agent is added too quickly.

-

Solution: Maintain strict temperature control during the addition phase using an efficient cooling bath. Ensure a slow, controlled dropwise addition.

-

-

Insight: Substrate Scope and Limitations.

-

The Friedel-Crafts acylation is generally incompatible with aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -NR₃⁺, -CN).[15]

-

Substrates like anilines or phenols will not work under these conditions because the lone pair on the nitrogen or oxygen atom coordinates with the Lewis acid, deactivating the ring towards electrophilic attack.[15][16] These substrates require protecting group strategies.

-

-

Insight: The Advantage of Acylation over Alkylation.

-

A key advantage of Friedel-Crafts acylation is that the product (a ketone) is deactivated towards further substitution. This reliably prevents the poly-acylation that plagues many Friedel-Crafts alkylation reactions, leading to clean, mono-substituted products.[4]

-

Conclusion and Future Perspectives

The Friedel-Crafts acylation is an indispensable tool for the synthesis of trifluoroacetophenone, providing a direct and efficient route to this high-value intermediate. A thorough understanding of the reaction mechanism, careful selection of reagents, and meticulous execution of the experimental protocol are paramount to achieving high yields and purity. While traditional Lewis acids like AlCl₃ remain workhorses, the future of this chemistry is evolving. Research into developing robust, recyclable, and environmentally benign catalytic systems, such as metal triflates and solid acids, continues to expand the reaction's utility and align it with the principles of green chemistry.[12] These advancements promise to make the synthesis of trifluoroacetophenone and its derivatives even more efficient and sustainable for the next generation of pharmaceuticals and advanced materials.

References

-

Application of trifluoroacetylation to aromatic dienoesters 7 with a longer conjugation system. ResearchGate. [Link]

-

Direct Microwave Promoted Trifluoroacetylation of Aromatic Amines with Trifluoroacetic Acid. ResearchGate. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Department Chemie und Biologie. [Link]

-

Review of Limitations of Friedel-Crafts reactions. CUTM Courseware. [Link]

-

Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. National Institutes of Health (NIH). [Link]

- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.

-

Trifluoroacetic anhydride. Wikipedia. [Link]

-

What are the limitations of Friedal Craft reactions? Quora. [Link]

-

Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. National Institutes of Health (NIH). [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. researchgate.net [researchgate.net]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 6. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 14. websites.umich.edu [websites.umich.edu]

- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 16. quora.com [quora.com]

A Technical Guide to the Spectral Analysis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of the molecule through a multi-faceted spectroscopic approach, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this guide presents a robust, predicted dataset derived from extensive analysis of structurally analogous compounds and foundational spectroscopic principles. Each section provides not only the predicted data but also the underlying scientific rationale for the spectral features, empowering readers to confidently identify and characterize this and similar fluorinated nitroaromatic compounds.

Molecular Structure and Spectroscopic Significance

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone, with the molecular formula C₈H₄F₃NO₃ and a molecular weight of 219.12 g/mol , is a fascinating molecule for spectroscopic analysis.[1] Its structure incorporates several key features that give rise to a distinct and interpretable spectral fingerprint: a para-substituted nitrophenyl ring, a trifluoromethyl group, and a ketone carbonyl group. The strong electron-withdrawing nature of both the nitro and trifluoroacetyl groups significantly influences the electronic environment of the aromatic ring, which is a key aspect explored in the following spectroscopic analyses.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone is predicted to exhibit characteristic absorption bands corresponding to its key structural motifs.

Predicted IR Spectral Data

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1715-1695 | Strong | C=O (ketone) stretch |

| 1610-1590 | Medium-Strong | Aromatic C=C stretch |

| 1530-1510 | Strong | Asymmetric NO₂ stretch |

| 1350-1330 | Strong | Symmetric NO₂ stretch |

| 1300-1100 | Strong | C-F stretch |

| 860-840 | Strong | para-disubstituted C-H bend (out-of-plane) |

Interpretation of the IR Spectrum

The predicted IR spectrum provides a clear structural confirmation. The strong absorption band in the region of 1715-1695 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone. The presence of two strong bands at approximately 1530-1510 cm⁻¹ and 1350-1330 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. The aromatic nature of the compound is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1610-1590 cm⁻¹ region. A crucial set of strong absorption bands between 1300 and 1100 cm⁻¹ arises from the C-F stretching vibrations of the trifluoromethyl group. Finally, the strong band in the 860-840 cm⁻¹ range is characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small, solid sample of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone is placed directly onto the diamond crystal of the ATR accessory.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

-

Sample Spectrum: The sample spectrum is then recorded. The instrument's software automatically subtracts the background spectrum from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands as detailed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone, both ¹H and ¹³C NMR are highly informative.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.40 | Doublet | 2H | H-3, H-5 (ortho to NO₂) |

| ~8.15 | Doublet | 2H | H-2, H-6 (ortho to C=O) |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be relatively simple, showing two distinct signals in the aromatic region. The protons on the nitrophenyl ring (H-3 and H-5) that are ortho to the strongly electron-withdrawing nitro group are expected to be the most deshielded, appearing as a doublet around 8.40 ppm. The protons ortho to the trifluoroacetyl group (H-2 and H-6) are also deshielded and are expected to appear as a doublet at a slightly upfield position, around 8.15 ppm. The coupling between these two sets of protons would result in an AX system, with typical ortho coupling constants (J) in the range of 7-9 Hz.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (Proton-coupled) | Assignment |

| ~180 | Singlet | C=O (ketone) |

| ~150 | Singlet | C-4 (ipso to NO₂) |

| ~135 | Singlet | C-1 (ipso to C=O) |

| ~130 | Doublet | C-2, C-6 (ortho to C=O) |

| ~124 | Doublet | C-3, C-5 (ortho to NO₂) |

| ~116 | Quartet | CF₃ |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The carbonyl carbon of the ketone is expected to be the most downfield signal, around 180 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, at approximately 116 ppm. The aromatic region will show four distinct signals. The ipso-carbons attached to the nitro and trifluoroacetyl groups (C-4 and C-1, respectively) will appear as singlets at around 150 ppm and 135 ppm. The protonated aromatic carbons will appear as doublets in a proton-coupled spectrum, with C-2 and C-6 at approximately 130 ppm and C-3 and C-5 at around 124 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} NMR spectra.

-

Data Processing: The raw data (Free Induction Decay) is processed by Fourier transformation. The resulting spectra are then phased and baseline corrected.

-

Data Analysis: The chemical shifts are referenced to the TMS signal (0 ppm) or the residual solvent peak. The integration of the ¹H signals and the multiplicities of both ¹H and ¹³C signals are analyzed to elucidate the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectral Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 219 | 80 | [M]⁺ (Molecular Ion) |

| 173 | 40 | [M - NO₂]⁺ |

| 150 | 100 | [M - CF₃]⁺ |

| 122 | 60 | [C₆H₄NO₂]⁺ |

| 104 | 30 | [C₇H₄O]⁺ |

| 76 | 50 | [C₆H₄]⁺ |

| 69 | 90 | [CF₃]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone under electron ionization is expected to show a prominent molecular ion peak [M]⁺ at m/z 219, confirming the molecular weight.[1] A key fragmentation pathway would be the loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 173. Another major fragmentation would be the cleavage of the C-C bond between the carbonyl and the trifluoromethyl group, leading to the loss of a trifluoromethyl radical (•CF₃, 69 Da) and the formation of a stable acylium ion at m/z 150, which is predicted to be the base peak. The fragment at m/z 122 corresponds to the nitrophenyl cation. Further fragmentation of the acylium ion can lead to the loss of carbon monoxide (CO, 28 Da), giving a fragment at m/z 122. The appearance of a peak at m/z 69 is characteristic of the trifluoromethyl cation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sources

A Technical Guide to the ¹H NMR Spectrum of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. Designed for researchers, chemists, and drug development professionals, this document elucidates the theoretical principles governing the spectrum, predicts the chemical shifts and coupling patterns, and presents a validated experimental protocol for data acquisition. By examining the powerful electron-withdrawing effects of both the para-nitro group and the trifluoroacetyl moiety, we can fully interpret the resulting aromatic proton signals. This guide serves as a definitive reference for the characterization of this and structurally related compounds.

Introduction to 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone (CAS No. 58808-61-0) is a substituted acetophenone derivative featuring two potent electron-withdrawing groups on a central benzene ring.[1][2] The trifluoromethyl ketone functionality is a key pharmacophore in medicinal chemistry, known for enhancing properties like metabolic stability and binding affinity.[3] The nitro group is a common synthetic handle and also a strong electronic modulator. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary analytical tool for this purpose, providing precise information about the electronic environment of the aromatic protons.

This guide will deconstruct the ¹H NMR spectrum by analyzing the synergistic electronic effects of the substituents and their influence on the aromatic proton resonances.

Figure 1: Molecular Structure of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone with proton environments labeled Hₐ and Hₑ.

Theoretical Analysis of the ¹H NMR Spectrum

The appearance of the ¹H NMR spectrum is dictated by the chemical environment of the protons. In this molecule, all protons are attached to the aromatic ring, and their signals are influenced by the magnetic fields induced by the electron-withdrawing substituents.

Influence of Substituents

The chemical shift of aromatic protons typically falls between 6.5 and 8.0 ppm.[4] However, substituents can shift these signals significantly.

-

The Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both resonance and inductive effects. It withdraws electron density from the aromatic ring, particularly from the ortho and para positions. This "deshielding" effect causes the nuclei of nearby protons to experience a stronger applied magnetic field, shifting their resonance signal to a higher frequency (downfield).[5]

-

The Trifluoroacetyl Group (-COCF₃): This group is also strongly electron-withdrawing. The carbonyl group itself is deshielding due to its magnetic anisotropy, which particularly affects protons in the plane of the C=O bond.[6] Furthermore, the three fluorine atoms exert a potent inductive effect, pulling electron density away from the carbonyl carbon and, consequently, from the aromatic ring. The trifluoromethyl group's influence on the aromatic ring significantly deshields the attached protons.[7]

Predicted Spectrum: Chemical Shift, Multiplicity, and Coupling

Due to the para-substitution pattern, the four aromatic protons are divided into two chemically equivalent sets:

-

Hₐ: Two protons ortho to the trifluoroacetyl group.

-

Hₑ: Two protons ortho to the nitro group.

This arrangement constitutes an AA'BB' spin system, which often simplifies to a pattern of two distinct doublets, especially on high-field NMR instruments.

-

Chemical Shift (δ): Both sets of protons will be shifted significantly downfield from benzene (7.26 ppm) due to the combined deshielding of the two substituents. The nitro group is one of the most powerful electron-withdrawing groups. Therefore, the protons ortho to the nitro group (Hₑ) are expected to be the most deshielded and appear at the lowest field (highest ppm value). For comparison, in 4-nitroacetophenone, the protons ortho to the nitro group appear around 8.3 ppm, while those ortho to the acetyl group are around 8.1 ppm.[8] Given that the -COCF₃ group is more electron-withdrawing than a -COCH₃ group, we can predict that both signals in our target molecule will be even further downfield.

-

Integration: The integrated area under each signal will correspond to two protons (2H).

-

Multiplicity & Coupling: Each proton (e.g., one of the Hₐ protons) has one non-equivalent proton neighbor on the adjacent carbon (an Hₑ proton). This will result in spin-spin coupling.

-

The Hₐ signal will be split into a doublet by the adjacent Hₑ protons.

-

The Hₑ signal will be split into a doublet by the adjacent Hₐ protons.

-

The coupling constant (J), representing the distance between the split peaks, is expected to be in the typical range for ortho-coupling in a benzene ring, approximately 7-9 Hz.

-

Predicted Data Summary

The predicted ¹H NMR data is summarized in the table below.

| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |

| Hₑ (ortho to -NO₂) | ~8.4 - 8.6 | Doublet (d) | 2H | ~8-9 Hz | Strongest deshielding due to proximity to the nitro group. |

| Hₐ (ortho to -COCF₃) | ~8.2 - 8.4 | Doublet (d) | 2H | ~8-9 Hz | Strong deshielding from the trifluoroacetyl group. |

Experimental Protocol for ¹H NMR Acquisition

This protocol outlines a self-validating methodology for acquiring a high-resolution ¹H NMR spectrum. The key is to ensure sample purity, proper instrument calibration, and logical data processing.

Figure 2: Standard workflow for the acquisition and processing of a ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium signal for locking. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR.

-

Protocol: Accurately weigh 5-10 mg of high-purity 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. Dissolve the sample in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS. Transfer the clear solution into a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Rationale: A high-field spectrometer (≥400 MHz) is recommended to resolve the two doublets clearly. Locking and shimming are essential for achieving high resolution and a stable magnetic field.

-

Protocol: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

Rationale: A standard 30-degree pulse experiment is sufficient for a quantitative ¹H spectrum. Averaging multiple scans (8 to 16) improves the signal-to-noise ratio. A relaxation delay ensures that all protons have fully relaxed before the next pulse, which is crucial for accurate integration.

-

Protocol: Set up a standard proton experiment. Use a spectral width of approximately 20 ppm centered around 5 ppm. Set the number of scans to 16, the acquisition time to ~4 seconds, and the relaxation delay to 2 seconds. Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Rationale: The raw FID data must be mathematically processed to generate the frequency-domain spectrum. Proper phasing and referencing are vital for accurate data interpretation.

-

Protocol: Apply a Fourier Transform to the FID. Apply a line-broadening factor of 0.3 Hz to improve the signal-to-noise ratio without sacrificing too much resolution. Manually correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape. Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm. Integrate the aromatic signals and use the software's tools to measure the peak-to-peak distance for the coupling constants (J values).

-

Conclusion

The ¹H NMR spectrum of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone is a textbook example of the powerful and predictable nature of substituent effects in aromatic systems. The spectrum is characterized by two downfield doublets in the aromatic region (above 8.0 ppm), a direct consequence of the potent deshielding caused by the para-nitro and trifluoroacetyl groups. The doublet ortho to the nitro group is expected at the lowest field. This in-depth guide provides the theoretical foundation and practical methodology required for any scientist to confidently acquire, interpret, and validate the structure of this important chemical entity.

References

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

-

Brownlee, R. T. C., & Taft, R. W. (1968). Proton magnetic resonance in aromatic nitro compounds. UQ eSpace. Retrieved from [Link]

-

Gill, H. S., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Organic Chemistry Data. Retrieved from [Link]

-

PubChem. (n.d.). p-Nitroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

13C NMR analysis of 4'-nitro-2,2,2-trifluoroacetophenone

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4'-nitro-2,2,2-trifluoroacetophenone

Introduction

4'-nitro-2,2,2-trifluoroacetophenone is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its constituent functional groups. The presence of a strong electron-withdrawing nitro group in the para position, a trifluoroacetyl moiety, and an aromatic ring system creates a complex electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation and purity assessment of this molecule. This guide provides a comprehensive, in-depth analysis of the theoretical principles, experimental protocols, and data interpretation for the ¹³C NMR analysis of 4'-nitro-2,2,2-trifluoroacetophenone, tailored for researchers and professionals in the chemical sciences.

Theoretical Framework: Understanding Substituent Effects

The ¹³C NMR spectrum of 4'-nitro-2,2,2-trifluoroacetophenone is dictated by the chemical environment of each carbon atom. The chemical shift (δ) is highly sensitive to the electron density around the nucleus. Electron-withdrawing groups deshield the carbon nuclei, shifting their resonance to a higher frequency (downfield), while electron-donating groups cause an upfield shift. In this molecule, all substituents are strongly electron-withdrawing, leading to a spectrum where most aromatic signals are significantly downfield compared to benzene (δ ≈ 128.5 ppm).

The Influence of the Trifluoroacetyl Group (-COCF₃)

The trifluoroacetyl group exerts a powerful influence on the carbon chemical shifts.

-

Carbonyl Carbon (C=O): Ketone carbonyl carbons are inherently deshielded and typically resonate in the range of 190-220 ppm. The adjacent trifluoromethyl group further withdraws electron density, shifting the carbonyl signal significantly downfield.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group is directly attached to three highly electronegative fluorine atoms. This leads to a deshielding effect on the carbon itself. Furthermore, this carbon will exhibit spin-spin coupling with the three fluorine atoms (¹⁹F, spin I = ½). According to the n+1 rule, this results in the ¹³C signal for the CF₃ group being split into a quartet (3+1=4) with a large one-bond coupling constant (¹JCF) typically in the range of 270-290 Hz.[1] The quaternary nature of this carbon means it lacks a directly attached proton, resulting in a weaker signal intensity due to the absence of Nuclear Overhauser Effect (NOE) enhancement during standard proton-decoupled experiments.[1]

-

Ipso-Aromatic Carbon (C1'): The aromatic carbon directly attached to the trifluoroacetyl group (C1') is deshielded due to the inductive effect of the carbonyl group.

The Influence of the Nitro Group (-NO₂)

The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. Its effect is transmitted through both inductive and resonance mechanisms.

-

Ipso-Aromatic Carbon (C4'): The carbon directly bonded to the nitro group (C4') is strongly deshielded, with its chemical shift typically appearing around 145-150 ppm.[2][3]

-

Ortho- and Para-Aromatic Carbons: Resonance effects of the nitro group withdraw electron density primarily from the ortho and para positions of the benzene ring.[2] In this para-substituted molecule, this effect deshields the carbons ortho to the nitro group (C3' and C5'). Interestingly, the carbons ortho to the acetyl group (C2' and C6') are also deshielded. The interplay of these effects determines the final chemical shifts. While resonance arguments suggest strong deshielding at the ortho and para positions relative to the substituent, some studies have shown that for the nitro group, the ortho-carbons can experience an unexpected shielding effect compared to the para-carbon due to complex interactions involving σ and π orbitals.[2][4]

Experimental Design and Protocol